2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 56149-24-7
VCID: VC21302428
InChI: InChI=1S/C13H11ClN2O/c1-9-4-6-10(7-5-9)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69 g/mol

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide

CAS No.: 56149-24-7

Cat. No.: VC21302428

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide - 56149-24-7

Specification

CAS No. 56149-24-7
Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
IUPAC Name 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C13H11ClN2O/c1-9-4-6-10(7-5-9)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17)
Standard InChI Key BXPIHAODNJLFFB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl

Introduction

Chemical Structure and Identification

Basic Information and Nomenclature

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide belongs to the pyridine carboxamide class of compounds. It is identified by several synonyms in scientific literature and chemical databases :

  • 2-Chloro-N-(p-tolyl)nicotinamide

  • 2-chloro-N-(4-methylphenyl)nicotinamide

  • 3-Pyridinecarboxamide, 2-chloro-N-(4-methylphenyl)-

The compound's molecular structure consists of a pyridine ring substituted with a chloro group at position 2 and a carboxamide group at position 3, which is connected to a 4-methylphenyl group .

Chemical and Physical Properties

The key physicochemical properties of 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₃H₁₁ClN₂O
Molecular Weight246.69 g/mol
CAS Number56149-24-7
IUPAC Name2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
InChIInChI=1S/C13H11ClN2O/c1-9-4-6-10(7-5-9)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17)
InChIKeyBXPIHAODNJLFFB-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl

Structural Features

The compound features several key structural elements that contribute to its chemical behavior and biological activity:

  • A pyridine core with a chloro substituent at position 2

  • A carboxamide functional group at position 3 of the pyridine ring

  • A 4-methylphenyl (p-tolyl) group attached to the nitrogen of the carboxamide

  • An amide bond linking the pyridine and the 4-methylphenyl moieties

These structural elements are significant as they determine the compound's reactivity patterns, solubility characteristics, and interactions with biological targets .

Synthesis Methods

General Synthetic Approach

The synthesis of 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid (2-chloropyridine-3-carboxylic acid) with 4-methylaniline (p-toluidine). This synthetic route falls under the category of amide bond formation reactions, which are fundamental in organic chemistry and medicinal chemistry.

Reaction Conditions and Catalysts

The amide coupling reaction for synthesizing 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide generally requires the following conditions:

  • Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or similar reagents

  • Catalysts like 4-dimethylaminopyridine (DMAP)

  • Appropriate solvents such as dichloromethane

  • Room temperature conditions

  • Purification through recrystallization or column chromatography

The use of coupling agents facilitates the formation of the amide bond by activating the carboxylic acid group of 2-chloronicotinic acid, making it more susceptible to nucleophilic attack by the amine group of 4-methylaniline.

Chemical Reactivity

Common Reactions

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide can participate in various chemical reactions typical of its functional groups:

  • Nucleophilic Substitution Reactions: The chlorine atom at position 2 of the pyridine ring can be substituted by various nucleophiles.

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

  • Reduction: The carbonyl group of the amide can be reduced to form the corresponding amine derivatives.

  • Oxidation: The methyl group on the phenyl ring can be oxidized to form carboxylic acid derivatives.

Structure-Reactivity Relationships

The reactivity of 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide is influenced by several structural features:

  • The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carbonyl carbon.

  • The chloro substituent at position 2 of the pyridine ring activates the ring toward nucleophilic substitution reactions.

  • The amide bond exhibits reduced rotational freedom due to its partial double-bond character, influencing the compound's conformational preferences.

  • The 4-methylphenyl group contributes to the compound's lipophilicity and can affect its solubility and binding to biological targets.

Biological Activity

Anti-inflammatory Properties

Preliminary studies suggest that 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide may possess anti-inflammatory activity. While specific data for this exact compound is limited, related pyridine carboxamide derivatives have shown the ability to inhibit inflammatory mediators and pathways.

Antimicrobial Activity

Research indicates that 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide and similar pyridine carboxamide derivatives exhibit antimicrobial properties against various pathogens, including resistant strains. This activity makes them potential candidates for developing new antimicrobial agents to address the growing problem of antimicrobial resistance.

Mechanism of Action

The biological activity of 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide likely involves:

  • Binding to specific enzymes or receptors

  • Inhibition of key cellular processes in microbial cells

  • Modulation of inflammatory signaling pathways

Crystal Structure Analysis

X-ray Crystallography Data

The crystal structure of 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide has been deposited in crystallographic databases. According to PubChem, the compound's crystal structure is available with the CCDC Number 618464 . The crystal structure data provides valuable insights into:

  • Bond lengths and angles

  • Molecular conformation

  • Packing arrangements in the solid state

  • Intermolecular interactions

Structural Comparisons

Comparing 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide with structurally similar compounds reveals important relationships between structural features and properties:

CompoundStructural DifferenceImpact on Properties
2-chloro-N-(4-methylphenyl)pyridine-3-carboxamideReference compound-
N-(3-Chloro-4-methylphenyl)-4-pyridinecarboxamidePosition change of chloro and carboxamide groupsDifferent reactivity and biological activity profile
4-Methylphenyl 2-chloro-3-pyridinecarboxylateEster instead of amideHigher susceptibility to hydrolysis, different biological activity
2-chloro-N-methyl-N-phenylpyridine-4-carboxamideDifferent substitution patternAltered binding properties and biological activity

These structural comparisons help in understanding structure-activity relationships and can guide the design of derivatives with enhanced properties .

Research Applications

Medicinal Chemistry

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide serves as an important scaffold in medicinal chemistry for several reasons:

  • It contains multiple functional groups that can be modified to tune physicochemical properties

  • Its biological activities make it a promising lead compound for drug development

  • The structural similarity to known bioactive compounds suggests potential therapeutic applications

These characteristics have prompted researchers to investigate this compound and its derivatives as potential therapeutic agents.

Building Block in Synthesis

The compound can serve as a valuable building block in the synthesis of more complex molecules with potential biological activities:

  • The chlorine atom provides a site for further functionalization through substitution reactions

  • The amide bond can be modified to introduce additional functional groups

  • The methyl group on the phenyl ring offers opportunities for derivatization

This versatility makes 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide useful in the preparation of compound libraries for drug discovery.

Future Research Directions

Structure Optimization

Future research could focus on optimizing the structure of 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide to enhance its biological activities:

  • Modification of the substituents on the phenyl ring

  • Replacement of the chlorine atom with other functional groups

  • Introduction of additional substituents on the pyridine ring

  • Conformational constraints to improve target binding

These structural modifications could lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.

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